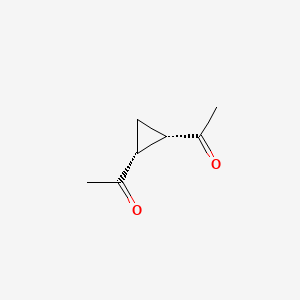

(1R,2S)-1,2-Diacetylcyclopropane

Beschreibung

(1R,2S)-1,2-Diacetylcyclopropane is a chiral cyclopropane derivative featuring two acetyl (CH₃CO-) groups attached to adjacent carbons on a strained three-membered carbon ring. Cyclopropane derivatives are often studied for their unique reactivity due to ring strain (~27 kcal/mol), which can enhance susceptibility to ring-opening reactions or stabilize transition states in catalytic processes.

Eigenschaften

CAS-Nummer |

18289-17-3 |

|---|---|

Molekularformel |

C7H10O2 |

Molekulargewicht |

126.155 |

IUPAC-Name |

1-[(1S,2R)-2-acetylcyclopropyl]ethanone |

InChI |

InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3/t6-,7+ |

InChI-Schlüssel |

DUWQAFUPZOVGTG-KNVOCYPGSA-N |

SMILES |

CC(=O)C1CC1C(=O)C |

Synonyme |

(1R,2S)-1,2-Diacetylcyclopropane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs and Their Properties

Functional Group Impact on Reactivity and Stability

Acetyl vs. Ester Groups :

- Acetyl (ketone) groups are electron-withdrawing, increasing electrophilicity of the cyclopropane ring. This may enhance susceptibility to nucleophilic attack (e.g., in ring-opening reactions).

- Ester groups (e.g., in 826-35-7) offer resonance stabilization, improving thermal stability but requiring harsher conditions for hydrolysis compared to acetyl derivatives.

- For example, highlights that stereochemistry in cyclopropane-containing compounds (e.g., BH4) can affect enzyme binding, though in vivo efficacy may remain elusive due to complex biological factors.

Physicochemical Properties

- Solubility: Esters (e.g., 826-35-7) generally exhibit higher solubility in non-polar solvents compared to acetylated analogs due to reduced hydrogen bonding capacity.

- Thermal Stability : Acetyl groups may destabilize the cyclopropane ring compared to esters, as ketones lack the stabilizing resonance of esters.

Research Findings and Limitations

- In Vitro vs. In Vivo Behavior : demonstrates that cyclopropane-containing compounds like BH4 can exhibit in vitro chaperone effects (e.g., increased TPH2 thermostability) but fail to translate to in vivo efficacy, underscoring the complexity of biological systems. This suggests that (1R,2S)-1,2-Diacetylcyclopropane’s stereochemistry and substituents may require optimization for therapeutic applications.

- Data Gaps : Direct experimental data on the target compound’s reactivity or biological activity are absent in the provided evidence. Comparisons rely on structural inferences from analogs like 826-35-7 and 717-69-1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.